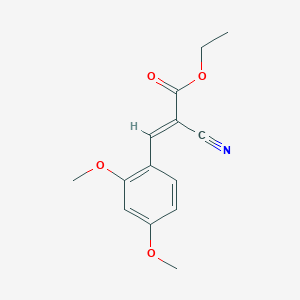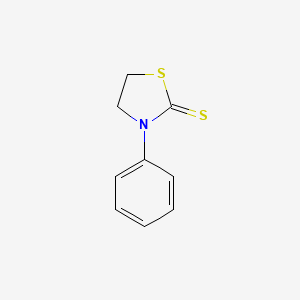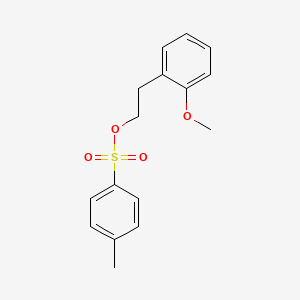
4-amino-3-ethyl-N-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-3-ethyl-N-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound with potential applications in medicinal chemistry. The compound’s structure features a thiazole ring, which is known for its biological activity, making it a subject of interest for researchers in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-ethyl-N-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of an α-haloketone with thiourea under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Pyridin-3-ylmethyl Group: This step involves the reaction of the thiazole derivative with a pyridine derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Final Modifications: The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group or the thiazole ring.
Substitution: The amino and pyridin-3-ylmethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Medicinally, 4-amino-3-ethyl-N-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industry, the compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 4-amino-3-ethyl-N-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the amino group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Lacks the pyridin-3-ylmethyl group.
3-ethyl-N-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Lacks the amino group.
4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid: Lacks the N-(pyridin-3-ylmethyl) group.
Uniqueness
The presence of both the amino group and the pyridin-3-ylmethyl group in 4-amino-3-ethyl-N-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
618076-71-4 |
|---|---|
分子式 |
C12H14N4OS2 |
分子量 |
294.4 g/mol |
IUPAC名 |
4-amino-3-ethyl-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H14N4OS2/c1-2-16-10(13)9(19-12(16)18)11(17)15-7-8-4-3-5-14-6-8/h3-6H,2,7,13H2,1H3,(H,15,17) |
InChIキー |
KXJYRIWHZOWQAU-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(SC1=S)C(=O)NCC2=CN=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12010522.png)


![5-(2,4-dichlorophenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010539.png)

![5-(4-methoxyphenyl)-4-{[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010550.png)
![(6-chloro-2-oxo-4-phenylchromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B12010556.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}decanehydrazide](/img/structure/B12010565.png)


